Cas no 1932070-02-4 (Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)-)

Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)- structure
1932070-02-4 structure
Product name:Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)-
CAS No:1932070-02-4
MF:C8H13N3O2
MW:183.207721471786
CID:5246764

Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)- Chemical and Physical Properties

Names and Identifiers

    • Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)-
    • Inchi: 1S/C8H13N3O2/c1-5-3-12-4-7(9-5)8-10-6(2)11-13-8/h5,7,9H,3-4H2,1-2H3/t5-,7-/m0/s1
    • InChI Key: TWZHMFGEVCRTLL-FSPLSTOPSA-N
    • SMILES: N1[C@H](C2ON=C(C)N=2)COC[C@@H]1C

Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-259366-5.0g
(3S,5S)-3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
1932070-02-4
5.0g
$3018.0 2023-03-01
Enamine
EN300-259366-2.5g
(3S,5S)-3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
1932070-02-4
2.5g
$2384.0 2023-03-01
Enamine
EN300-259366-1.0g
(3S,5S)-3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
1932070-02-4
1.0g
$1150.0 2023-03-01
Enamine
EN300-259366-10.0g
(3S,5S)-3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
1932070-02-4
10.0g
$3795.0 2023-03-01

Additional information on Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)-

Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)-, with the CAS number 1932070-02-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by their complex structural motifs and diverse biological activities. The unique arrangement of nitrogen and oxygen atoms in its core structure imparts remarkable reactivity and functional versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular framework of Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)- consists of a morpholine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 5-position. This structural configuration not only enhances its solubility in polar solvents but also facilitates its interaction with biological targets. The presence of chiral centers at the 3S and 5S positions further complicates its stereochemistry, offering opportunities for the development of enantiomerically pure derivatives with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on the pharmacological potential of Morpholine derivatives. The oxadiazole component is particularly noteworthy for its role as a pharmacophore in various drug candidates. For instance, studies have demonstrated that oxadiazole-containing compounds exhibit potent antimicrobial and anti-inflammatory properties. The incorporation of this moiety into Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)- may contribute to enhanced binding affinity and improved efficacy against target enzymes or receptors.

The stereochemistry of Morpholine derivatives, such as our compound with the configuration (3S,5S), is another critical aspect that influences its biological activity. Chiral drugs often exhibit distinct pharmacokinetic and pharmacodynamic properties compared to their racemic counterparts. The (3S,5S) configuration of Morpholine, 3-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, (3S,5S)- may confer specific interactions with biological systems that could lead to improved therapeutic outcomes. Research into stereoselective synthesis and resolution techniques has enabled the production of enantiomerically pure forms of this compound.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of Morpholine derivatives. Molecular modeling studies have revealed insights into the binding modes of these compounds with their target proteins. For example, simulations have shown that the oxadiazole ring interacts favorably with hydrophobic pockets in enzymes such as kinases or proteases. This knowledge has guided the optimization of molecular structures to enhance binding affinity and selectivity.

The synthesis of Morpholine derivatives presents unique challenges due to their complex structural features. However, recent developments in synthetic methodologies have made it more feasible to construct these molecules efficiently. Transition-metal-catalyzed reactions have been particularly useful for forming carbon-nitrogen bonds in the presence of sensitive functional groups. Additionally, asymmetric catalysis has enabled the introduction of chirality at key positions without resorting to laborious chiral auxiliary methods.

The pharmaceutical industry has shown considerable interest in developing novel scaffolds based on heterocyclic compounds like Morpholine derivatives. These molecules are being explored for their potential applications in treating a wide range of diseases. For instance, some derivatives have demonstrated promise as inhibitors of cancer-related pathways or as modulators of immune responses. The versatility of this chemical class makes it an attractive platform for drug discovery efforts.

In conclusion,Morpholine derivatives, including our compound with CAS number1932070-02-4, represent a fascinating area of research with significant therapeutic implications. The combination of structural complexity and functional diversity offers numerous opportunities for innovation in medicinal chemistry. As our understanding of these molecules continues to grow,Morpholine derivatives are poised to play an increasingly important role in addressing unmet medical needs.

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